

# ABT-080: A Technical Guide to a Putative Leukotriene Synthesis Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ABT-080

Cat. No.: B1241329

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CAS Number: 189498-57-5

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ABT-080** (CAS Number: 189498-57-5), identified as sodium 4,4-bis(4-(quinolin-2-ylmethoxy)phenyl)pentanoate, is a compound classified as a potential leukotriene synthesis inhibitor. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma. By inhibiting the synthesis of leukotrienes, compounds like **ABT-080** are of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core scientific principles related to **ABT-080**, including its chemical properties, the leukotriene synthesis pathway it is presumed to target, and general experimental protocols for the evaluation of leukotriene synthesis inhibitors. It is important to note that while the chemical identity of **ABT-080** is established, specific preclinical and clinical data for this compound are not extensively available in the public domain. Therefore, this document serves as a foundational guide based on the established pharmacology of its drug class.

## Chemical and Physical Properties

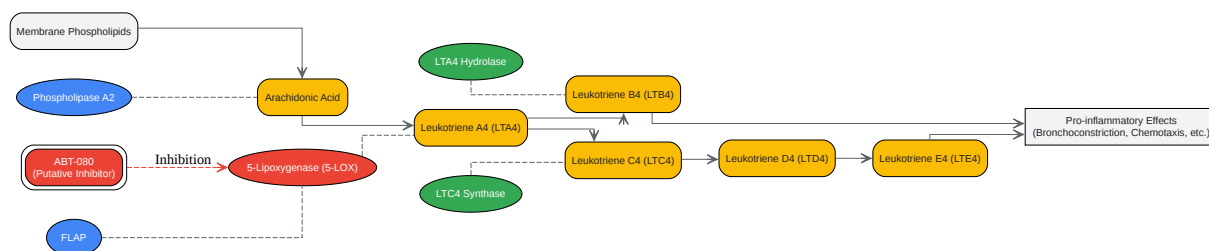
**ABT-080** is a sodium salt of a complex organic molecule containing quinoline and phenyl moieties. The structural features suggest its potential to interact with biological targets involved in inflammatory pathways.

Property	Value	Source
CAS Number	189498-57-5	N/A
Molecular Formula	C <sub>37</sub> H <sub>31</sub> N <sub>2</sub> NaO <sub>4</sub>	N/A
Molecular Weight	590.64 g/mol	N/A
IUPAC Name	sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate	N/A
Alternative Names	VML-530	N/A
Physical State	Solid (presumed)	N/A
Solubility	Information not publicly available	N/A

## Mechanism of Action: Inhibition of the Leukotriene Synthesis Pathway

Leukotrienes are synthesized from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. This pathway is a key target for anti-inflammatory drug development. **ABT-080**, as a putative leukotriene synthesis inhibitor, is expected to interfere with one or more enzymatic steps in this cascade.

The leukotriene synthesis pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to the unstable intermediate leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl-leukotrienes (CysLTs) LTC4, LTD4, and LTE4, through the action of LTC4 synthase and subsequent enzymes.



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Leukotriene Synthesis Pathway and the putative inhibitory action of **ABT-080**.

## Experimental Protocols for Evaluation

The characterization of a leukotriene synthesis inhibitor like **ABT-080** involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacological effects.

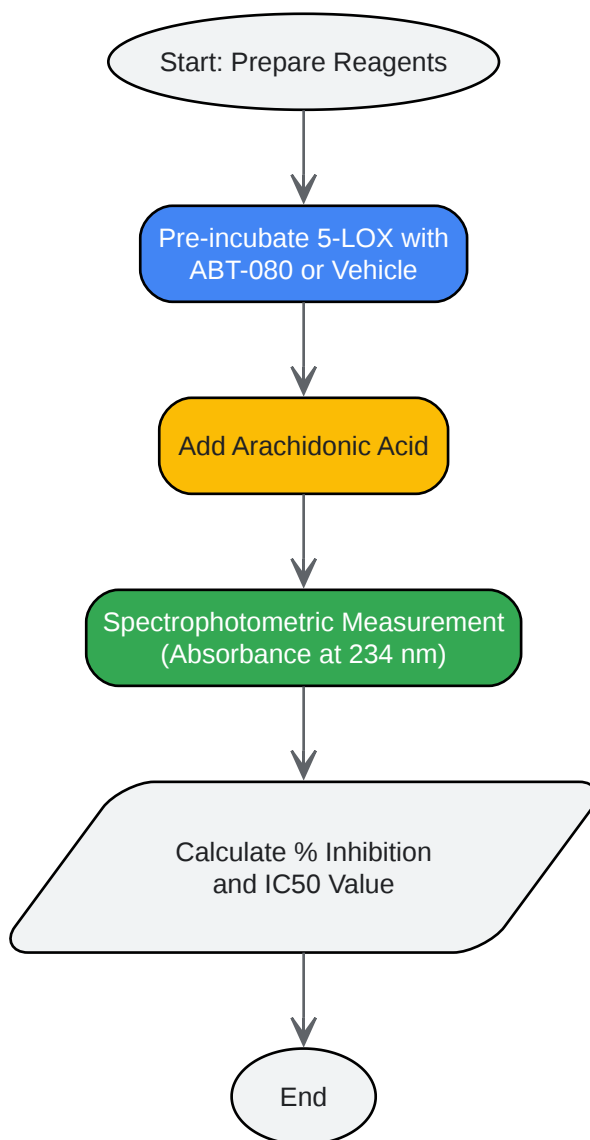
### In Vitro Assays for 5-Lipoxygenase Inhibition

Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **ABT-080** against the 5-LOX enzyme.

Methodology: Spectrophotometric Assay

- Enzyme Source: Purified recombinant human 5-LOX or the supernatant from homogenized leukocytes.
- Substrate: Arachidonic acid.
- Assay Buffer: Phosphate or Tris-HCl buffer at a physiological pH, containing calcium chloride and ATP.

- Procedure: a. Pre-incubate the 5-LOX enzyme with varying concentrations of **ABT-080** or vehicle control. b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of the conjugated diene products (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) by measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC<sub>50</sub> value.



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Workflow for in vitro 5-LOX inhibition assay.

## Cellular Assays for Leukotriene Synthesis

Objective: To assess the ability of **ABT-080** to inhibit leukotriene production in a cellular context.

Methodology: Leukotriene Measurement in Stimulated Human Whole Blood

- Sample: Freshly drawn human whole blood.
- Stimulant: Calcium ionophore A23187 to stimulate leukotriene synthesis.
- Procedure: a. Pre-incubate whole blood samples with various concentrations of **ABT-080** or vehicle. b. Add calcium ionophore A23187 and incubate to stimulate leukotriene production. c. Stop the reaction and centrifuge to separate plasma. d. Extract leukotrienes from the plasma using solid-phase extraction. e. Quantify the levels of LTB4 and CysLTs using High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: Determine the concentration-dependent inhibition of LTB4 and CysLTs production to calculate IC<sub>50</sub> values.

## In Vivo Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **ABT-080** in animal models.

Methodology: Pharmacokinetic Profiling in Rodents

- Animal Model: Male Sprague-Dawley rats or BALB/c mice.
- Dosing: Administer a single dose of **ABT-080** intravenously and orally to different groups of animals.
- Sample Collection: Collect blood samples at various time points post-dosing.
- Analysis: a. Extract **ABT-080** from plasma samples. b. Quantify the concentration of **ABT-080** using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

- Data Analysis: Calculate key pharmacokinetic parameters such as:
  - Maximum plasma concentration (C<sub>max</sub>)
  - Time to reach C<sub>max</sub> (T<sub>max</sub>)
  - Area under the plasma concentration-time curve (AUC)
  - Elimination half-life (t<sub>1/2</sub>)
  - Bioavailability (F%)

## Synthesis

A detailed, publicly available synthesis protocol specifically for **ABT-080** (CAS 189498-57-5) is not readily found in the scientific literature. However, the synthesis of structurally related quinoline derivatives often involves multi-step processes. A general plausible synthetic approach could involve the coupling of a quinoline-containing fragment with a substituted phenylpentanoic acid derivative. The synthesis of quinoline moieties can be achieved through various established methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis. The final step would likely be the formation of the sodium salt.

## Potential Therapeutic Applications and Future Directions

Given its classification as a leukotriene synthesis inhibitor, the primary therapeutic indication for **ABT-080** would be in the treatment of asthma. By blocking the production of both LTB<sub>4</sub> and the CysLTs, **ABT-080** could potentially offer broad anti-inflammatory effects in the airways, leading to bronchodilation and a reduction in asthma symptoms. Other potential applications could include allergic rhinitis and other inflammatory conditions where leukotrienes are implicated.

The future development of **ABT-080** would necessitate comprehensive preclinical toxicology studies followed by phased clinical trials to establish its safety and efficacy in human subjects.

## Conclusion

**ABT-080**, with the CAS number 189498-57-5, represents a chemical entity with the potential to act as a leukotriene synthesis inhibitor. While specific experimental data on this compound is scarce in the public domain, this technical guide provides a foundational understanding of its likely mechanism of action and the established methodologies for its evaluation. Further research and publication of preclinical and clinical data are required to fully elucidate the therapeutic potential of **ABT-080**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)